molecular formula C19H18N2O5S B1260717 6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol

6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol

Cat. No. B1260717
M. Wt: 386.4 g/mol
InChI Key: DDRGAGSWKRPPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol is a member of isoquinolines.

Scientific Research Applications

Biospectroscopy and Density Functional Theory Investigation

6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol has been studied using time-resolved absorption and resonance FT-IR and Raman biospectroscopy, along with density functional theory (DFT) investigations. These studies focus on the analysis of vibronic-mode coupling structure in vibrational spectra, providing insights into the molecular and electronic structure of the compound (Heidari, Esposito, & Caissutti, 2019).

Quantum Entanglement in Cancer Diagnosis

The compound has been part of a study exploring quantum entanglement dynamics induced by non-linear interaction between moving nano molecules, like 6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol, and a two-mode field with two-photon transitions. This approach has potential applications in the diagnosis of human cancer cells, tissues, and tumors (Alireza, Jennifer, & Caissutti Angela, 2019).

Pro-Drug System for Cancer Treatment

The compound's structure is similar to nitrofuranylmethyl derivatives of anticancer drugs, suggesting potential applications as a pro-drug for selective release of therapeutic drugs in hypoxic solid tumors. This approach involves biomimetic reduction, triggering the release of parent drugs (Berry, Watson, Whish, & Threadgill, 1997).

Antidepressant-like Effects

Related compounds, such as 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, have shown antidepressant-like effects in mouse models, suggesting potential implications in psychiatric drug development (Dhir & Kulkarni, 2011).

Tubulin Polymerization Inhibition

Compounds with structural similarities to 6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol have been identified as inhibitors of tubulin polymerization, a critical process in cell division. This property could have implications in the development of anticancer therapies (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).

properties

Product Name

6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

6-methoxy-2-[(5-nitrofuran-2-yl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C19H18N2O5S/c1-25-16-9-12-6-7-20(11-13-4-5-18(26-13)21(23)24)19(14(12)10-15(16)22)17-3-2-8-27-17/h2-5,8-10,19,22H,6-7,11H2,1H3

InChI Key

DDRGAGSWKRPPPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CS4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol
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6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol
Reactant of Route 3
6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol
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6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol
Reactant of Route 5
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6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol
Reactant of Route 6
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6-methoxy-2-[(5-nitro-2-furanyl)methyl]-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-7-ol

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